3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one
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Overview
Description
3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-pyridone with formaldehyde under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4,6-dimethyl-2-pyridone in a suitable solvent, such as ethanol.
- Add an aqueous solution of formaldehyde to the reaction mixture.
- Adjust the pH to basic conditions using a base, such as sodium hydroxide.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4,6-dimethyl-2-pyridone using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Formyl)-4,6-dimethylpyridin-2(1H)-one or 3-(Carboxyl)-4,6-dimethylpyridin-2(1H)-one.
Reduction: 4,6-Dimethyl-2-pyridone.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyridone: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-(Formyl)-4,6-dimethylpyridin-2(1H)-one: An oxidized form of the compound with different reactivity.
3-(Carboxyl)-4,6-dimethylpyridin-2(1H)-one: Another oxidized form with distinct chemical properties.
Uniqueness
3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5-3-6(2)9-8(11)7(5)4-10/h3,10H,4H2,1-2H3,(H,9,11) |
InChI Key |
IPPWJQKZYMXZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CO)C |
Origin of Product |
United States |
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